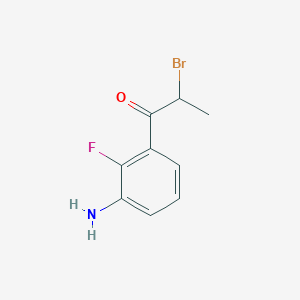
1-(3-Amino-2-fluorophenyl)-2-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-2-fluorophenyl)-2-bromopropan-1-one is an organic compound that features a bromine atom, an amino group, and a fluorine atom attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(3-Amino-2-fluorophenyl)-2-bromopropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of 1-(3-Amino-2-fluorophenyl)propan-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety profiles .
Analyse Des Réactions Chimiques
1-(3-Amino-2-fluorophenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new compounds with potential biological activity.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in studying structure-activity relationships.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds, which are important in drug discovery.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide .
Applications De Recherche Scientifique
1-(3-Amino-2-fluorophenyl)-2-bromopropan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-2-fluorophenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(3-Amino-2-fluorophenyl)-2-bromopropan-1-one can be compared with other similar compounds, such as:
1-(3-Amino-2-fluorophenyl)ethanone: Lacks the bromine atom, leading to different reactivity and applications.
3-Amino-2-fluorophenylboronic acid: Contains a boronic acid group instead of a bromine atom, making it useful in different types of coupling reactions.
3-Amino-2-fluorophenyl)methanol:
These comparisons highlight the unique aspects of this compound, such as its reactivity and versatility in various chemical reactions.
Propriétés
Formule moléculaire |
C9H9BrFNO |
|---|---|
Poids moléculaire |
246.08 g/mol |
Nom IUPAC |
1-(3-amino-2-fluorophenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C9H9BrFNO/c1-5(10)9(13)6-3-2-4-7(12)8(6)11/h2-5H,12H2,1H3 |
Clé InChI |
CDAKDMHAJDDJHA-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=C(C(=CC=C1)N)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


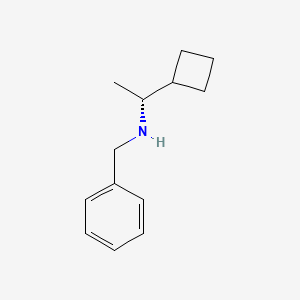

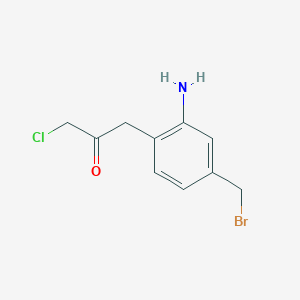
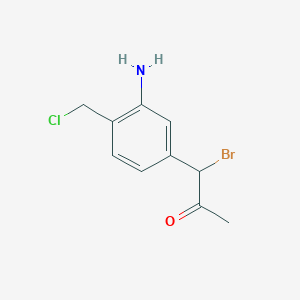



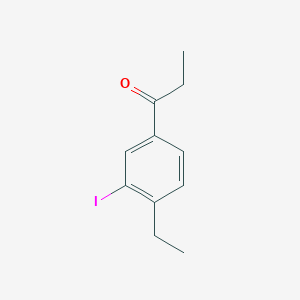
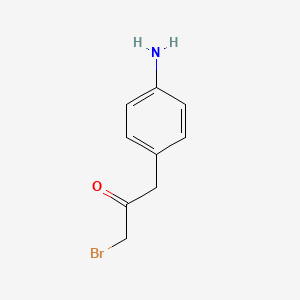
![(R)-3-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile](/img/structure/B14058352.png)
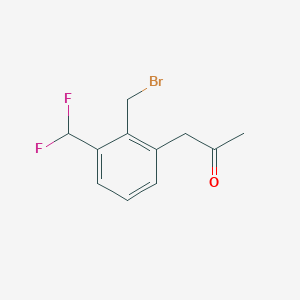

![(7aR)-7a-methyl-1-[1-(3-methyl-3-trimethylsilyloxybutoxy)ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B14058368.png)
![Trimethyl[2-(triphenylsilyl)ethyl]silane](/img/structure/B14058378.png)
